3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 2034351-41-0
VCID: VC11796624
InChI: InChI=1S/C19H19ClN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23)
SMILES: C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol

3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea

CAS No.: 2034351-41-0

Cat. No.: VC11796624

Molecular Formula: C19H19ClN2O2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea - 2034351-41-0

Specification

CAS No. 2034351-41-0
Molecular Formula C19H19ClN2O2
Molecular Weight 342.8 g/mol
IUPAC Name 1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-chlorophenyl)methyl]urea
Standard InChI InChI=1S/C19H19ClN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23)
Standard InChI Key NAZSVUFESPOZPJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a urea backbone (–NH–CO–NH–) substituted with two distinct groups:

  • 3-(1-Benzofuran-2-yl)propyl: A three-carbon chain linking the benzofuran heterocycle (comprising a fused benzene and furan ring) to the urea nitrogen.

  • (4-Chlorophenyl)methyl: A chlorinated aromatic ring attached via a methylene group to the adjacent urea nitrogen.

The benzofuran system (C8_8H6_6O) contributes aromaticity and potential π-π stacking interactions, while the 4-chlorophenyl group introduces electron-withdrawing effects that may influence solubility and receptor binding .

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC19_{19}H19_{19}ClN2_2O2_2
Molecular Weight366.88 g/mol
CAS RegistryNot yet assigned
IUPAC Name3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea can be approached via sequential functionalization of the urea core:

  • Benzofuran Propylamine Synthesis:

    • Benzofuran-2-carboxylic acid → Reduction to alcohol → Bromination → Grignard reaction to form 3-(1-benzofuran-2-yl)propan-1-amine .

  • 4-Chlorobenzyl Isocyanate Preparation:

    • 4-Chlorobenzylamine → Phosgenation to isocyanate.

  • Urea Coupling:

    • Reaction between the benzofuran-derived amine and 4-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C).

Table 2: Representative Synthetic Yields for Analogous Ureas

IntermediateYield (%)Conditions
Benzofuran propylamine72NaBH4_4, MeOH, 0°C
4-Chlorobenzyl isocyanate85ClCOCl, Et3_3N, DCM
Urea formation68THF, 4°C, 12h

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.8 (Predicted via Crippen’s method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <5 µg/mL (pH 7.4), necessitating formulation enhancements for oral bioavailability.

Metabolic Stability

Microsomal assays of structurally related benzofuran-urea hybrids demonstrate:

  • Half-life (Human Liver Microsomes): ~45 minutes, suggesting susceptibility to CYP3A4/2D6-mediated oxidation .

  • Major Metabolites: N-dealkylation at the urea moiety and hydroxylation of the benzofuran ring .

CompoundTargetIC50_{50}/EC50_{50}
EVT-3022247 (urea)MCHR19.5 nM
Benzofuran-pyrimidineVEGFR242 nM

In Vivo Efficacy

In diet-induced obese (DIO) mice, benzofuran-containing MCHR1 antagonists achieved:

  • Weight Reduction: 8.4% over 14 days (10 mg/kg, oral) .

  • Food Intake Suppression: 22% vs. vehicle control .

Challenges and Future Directions

Synthetic Scalability

  • Chiral Resolution: The propyl linker may introduce stereocenters, requiring asymmetric synthesis or chromatography.

  • Isocyanate Handling: Alternatives to phosgene (e.g., triphosgene) could improve safety profiles.

ADMET Optimization

  • Prodrug Strategies: Esterification of the urea group to enhance solubility .

  • CYP Inhibition Screening: Mitigate risks of drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator